6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione

Phytotoxicity Plant Growth Regulation Herbicide Discovery

Researchers screening photosynthetic electron transport (PET) inhibitors often face tautomeric ambiguity and unreliable bioactivity data from generic enaminopyran-2,4-diones. This phenylamino analog solves these challenges with a solved crystal structure and well-characterized phytotoxic profile. - Use as a reference inhibitor in photosystem II Hill reaction assays, providing a benchmark alongside diuron or atrazine standards. - Differentiates monocot vs. dicot sensitivity in seedling growth assays (Sorghum bicolor, Cucumis sativus) to map crop-selective herbicidal leads. - Supplied as a one-step condensation building block from dehydroacetic acid and aniline for rapid library expansion.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
Cat. No. B12171939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)O1)C=NC2=CC=CC=C2)O
InChIInChI=1S/C13H11NO3/c1-9-7-12(15)11(13(16)17-9)8-14-10-5-3-2-4-6-10/h2-8,15H,1H3
InChIKeyBLMSMFPKPXVJQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione: Identity and Research Classification


6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione (MW 229.23 g/mol, InChI Key: BLMSMFPKPXVJQY-UHFFFAOYSA-N) is a synthetic, small-molecule (E)-enaminopyran-2,4-dione [1]. It is classified as a heterocyclic building block featuring a 2H-pyran-2,4(3H)-dione core substituted at the 6-position with a methyl group and at the 3-position with a phenylaminomethylene moiety, and is supplied exclusively for research use . This compound serves as a key structural analog within programs exploring photosynthetic electron transport (PET) inhibition and phytotoxic plant growth regulation, due to the established bioactivity of its enamino-diketone pharmacophore [2].

Workflow
Photosynthetic electron transport (PET) inhibition assays and phytotoxic plant growth regulation studies
Selection Context
Unique phenylamino selectivity fingerprint for monocot vs. dicot profiling within the enaminopyran-2,4-dione class
Procurement Note
Supplied as a heterocyclic building block for agrochemical lead optimization; exclusively for research use

Why This Enaminopyran-2,4-dione Cannot Be Generically Substituted


Generic substitution within the 3-(aminoalkylidene)-6-methyl-2H-pyran-2,4(3H)-dione class is not viable because the N-substituent on the enamino moiety is a critical determinant of both target affinity and crop selectivity. In a foundational PET inhibition study, the phenylamino congener exhibited a distinct inhibition profile compared to alkylamino analogs such as the sec-butylamino and ethylamino derivatives [1]. Furthermore, phytotoxic evaluation of a broader library revealed that even stereochemical changes in the amine side chain significantly altered growth inhibition potency against monocot (Sorghum bicolor) and dicot (Cucumis sativus) seedlings, confirming that the phenylamino group confers a unique selectivity fingerprint that cannot be assumed by analogs with benzyl, alkyl, or heteroaryl substituents [2].

!
N-substituent on the enamino moiety critically determines PET target affinity; alkylamino analogs (sec-butylamino, ethylamino) are not directly interchangeable for PET inhibition profiling.
!
Even minor stereochemical changes in the amine side chain significantly alter growth inhibition against Sorghum bicolor and Cucumis sativus seedlings. The phenylamino group confers a selectivity fingerprint that may not transfer to benzyl or heteroaryl analogs.

Quantitative Differentiation Evidence


Differential Phytotoxic Growth Inhibition in Monocot vs. Dicot

In a phytotoxicity screen, the (E)-enaminopyran-2,4-dione series demonstrated crop-dependent activity, with the phenylamino-substituted analog showing a divergent inhibition pattern compared to other N-substituted derivatives. This differential sensitivity between monocot and dicot seedlings establishes the compound's unique selectivity profile within the class [1].

Phytotoxic Selectivity
Class-level inference
Reported differential monocot (S. bicolor) vs. dicot (C. sativus) inhibition; distinct from alkyl/benzyl analogs.
Supports selectivity fingerprinting for herbicide lead optimization.
Exact % inhibition values require full-text verification.
Phytotoxicity Plant Growth Regulation Herbicide Discovery

Photosynthetic Electron Transport Inhibition Potency

The 3-(phenylamino)methylidene-pyran-2,4-dione scaffold was designed to mimic cyanoacrylate PET inhibitors. In the foundational 1987 study, this class of compounds exhibited very high PET inhibition, with the phenylamino analog serving as a direct structural comparator to the established 2-alkylaminoalkylidene-1,3-cyclohexanedione chemotype [1].

PET Inhibition Potency
Class-level inference
Described as very high PET inhibitor within the enaminopyran-2,4-dione series; structurally analogous to cyanoacrylates.
Contextual tool for photosystem II inhibition studies; direct IC50 unavailable.
Agric. Biol. Chem. 1987; quantitative pI50 not publicly reported.
Photosystem II Inhibition Herbicide Mode of Action PET Assay

Crystallographically Confirmed Enamino-Ketone Geometry

X-ray crystallographic analysis of 3-[1-(phenylamino)ethylidene]-6-methyl-2,4-dioxo-2,3-dihydro-4H-pyran confirms that the compound adopts the (E)-enaminopyran-2,4-dione tautomeric form in the solid state, distinguishing it from the imino-4-hydroxypyran-2-one tautomer observed for other condensation products [1]. This structural confirmation is essential for any structure-based design or docking study.

Tautomeric Form
Head-to-head comparison
Confirmed (E)-enaminopyran-2,4-dione tautomer by single-crystal X-ray diffraction; not the imino-4-hydroxypyran-2-one tautomer.
Eliminates tautomeric ambiguity for docking and property prediction.
Acta Cryst. B 1978; distinct bond lengths and angles.
Tautomerism X-ray Crystallography Structural Confirmation

Scalable One-Step Synthetic Accessibility

The compound is synthesized via acid-catalyzed condensation of commercially available 6-methyl-2H-pyran-2,4(3H)-dione (derived from dehydroacetic acid) with aniline, a route that is operationally simpler and higher-yielding than the multi-step sequences required for many 3-acyl or 3-carbamoyl analogs . This synthetic efficiency translates into reliable bulk procurement and lower cost for screening libraries.

Synthetic Efficiency
Class-level inference
One-step condensation from dehydroacetic acid and aniline (yields up to 93% for analogs) vs. 2–3 steps for 3-acyl derivatives.
Supports bulk procurement and lower cost for screening libraries.
Protocol based on supplier data; independent yield confirmation recommended.
Synthetic Methodology Condensation Reaction Scale-up

Validated Research Application Scenarios


Photosystem II Herbicide Lead Optimization Probe

Use as a reference inhibitor in chloroplast-based Hill reaction assays to benchmark novel PET inhibitors. The phenylamino analog's structural similarity to cyanoacrylate herbicides makes it suitable for establishing baseline activity in photosystem II inhibition screens, where its potency can be compared directly against diuron or atrazine standards [1].

Monocot vs. Dicot Selectivity Profiling

Employ in side-by-side seedling growth assays with Sorghum bicolor (monocot) and Cucumis sativus (dicot) to map the selectivity landscape of enaminopyran-2,4-diones. The differential sensitivity documented for this class positions the phenylamino analog as a key tool for identifying crop-selective herbicidal leads [2].

Tautomer-Selective Crystallography and Docking Studies

Obtain the crystal structure for use as a validated enamino-ketone tautomer input in molecular docking or pharmacophore modeling campaigns targeting the QB-binding site of photosystem II. The solved X-ray structure eliminates tautomeric ambiguity, ensuring accurate pose prediction and SAR interpretation [3].

Scalable Enamino-Diketone Library Synthesis

Utilize as a cost-effective, one-step condensation building block for generating diverse 3-(arylaminoalkylidene)-pyran-2,4-dione libraries. Its reliable synthetic route from dehydroacetic acid and aniline supports the rapid expansion of compound collections for agrochemical or anti-infective screening .

Application
Selection Property
Validation Focus
Photosystem II Herbicide Lead Optimization
PET inhibition reference probe
Chloroplast Hill reaction benchmarking
Monocot vs. Dicot Selectivity Profiling
Crop selectivity fingerprint
Seedling growth assay endpoints
Tautomer-Selective Docking Studies
Validated enamino-ketone tautomer
X-ray structure-based pharmacophore modeling
Enamino-Diketone Library Synthesis
One-step condensation efficiency
Scalable building block reproducibility
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